molecular formula C20H25NO2S B14181852 4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide CAS No. 925688-62-6

4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide

Cat. No.: B14181852
CAS No.: 925688-62-6
M. Wt: 343.5 g/mol
InChI Key: IOZJIRHHWQVKHD-FQEVSTJZSA-N
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Description

4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

The synthesis of 4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-phenylhept-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, they differ in their specific structures and pharmacological properties. For instance:

The unique structure of this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

925688-62-6

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

4-methyl-N-[(1S)-1-phenylhept-2-enyl]benzenesulfonamide

InChI

InChI=1S/C20H25NO2S/c1-3-4-5-9-12-20(18-10-7-6-8-11-18)21-24(22,23)19-15-13-17(2)14-16-19/h6-16,20-21H,3-5H2,1-2H3/t20-/m0/s1

InChI Key

IOZJIRHHWQVKHD-FQEVSTJZSA-N

Isomeric SMILES

CCCCC=C[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCC=CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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